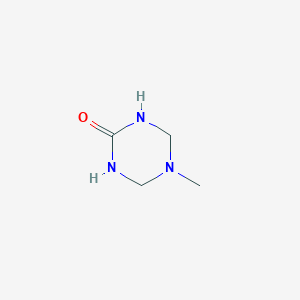

5-Methyl-1,3,5-triazinan-2-one

Description

Significance of the 1,3,5-Triazinane (B94176) Scaffold in Contemporary Chemical Research

The aromatic counterpart to the triazinane ring, the 1,3,5-triazine (B166579) (or s-triazine) scaffold, is a cornerstone in modern chemical research, particularly in medicinal chemistry. wikipedia.org This scaffold is renowned for its versatility and has been incorporated into molecules exhibiting a vast array of biological activities. researchgate.net Derivatives of 1,3,5-triazine have demonstrated potent anticancer, antiviral, antimicrobial, antifungal, antimalarial, and anti-inflammatory properties. researchgate.neteurekaselect.comresearchgate.net

The facile and often selective synthesis, typically starting from the inexpensive precursor cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the creation of diverse molecular libraries. wikipedia.orgresearchgate.net This has made the 1,3,5-triazine core a popular framework for developing multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. This approach is particularly promising for treating complex multifactorial diseases like Alzheimer's disease and cancer. nih.gov The ability to systematically modify the substituents on the triazine ring enables fine-tuning of the pharmacological and pharmacokinetic profiles of drug candidates. nih.gov

Overview of Nitrogen-Containing Heterocycles in Synthetic and Biological Contexts

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. fiveable.mewisdomlib.org This class of compounds is of paramount importance in chemistry and biology, forming the structural basis for a multitude of natural products, including alkaloids, vitamins, and hormones. openmedicinalchemistryjournal.comencyclopedia.pub Their significance is underscored by the fact that a majority of all FDA-approved small-molecule drugs contain at least one nitrogen-based heterocyclic ring. encyclopedia.pubmsesupplies.com

The presence of nitrogen atoms imparts unique physicochemical properties to these molecules. fiveable.me Nitrogen's electronegativity and the presence of lone-pair electrons can influence the molecule's aromaticity, electron distribution, polarity, and ability to form hydrogen bonds. fiveable.meopenmedicinalchemistryjournal.com These characteristics are crucial for molecular recognition and binding to biological targets like enzymes and receptors, which is the foundation of their widespread use in pharmaceuticals. fiveable.meopenmedicinalchemistryjournal.com Beyond medicine, nitrogen heterocycles are integral to agrochemicals, dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com

Research Landscape and Knowledge Gaps for 5-Methyl-1,3,5-triazinan-2-one

Despite the profound importance of the 1,3,5-triazine scaffold, the specific derivative this compound remains a sparsely studied entity. A survey of the scientific literature reveals a significant knowledge gap concerning its synthesis, reactivity, and potential biological functions. Most research efforts have concentrated on the aromatic 1,3,5-triazine system or its more complex derivatives. researchgate.neteurekaselect.comnih.gov

Some chemical suppliers list the compound as a rare chemical intended for early-stage discovery research, explicitly stating that analytical data is not collected and the buyer assumes responsibility for confirming its identity and purity. sigmaaldrich.com This commercial status further highlights its obscurity and the lack of comprehensive characterization. The absence of dedicated research articles on this compound suggests that its potential as a building block or a biologically active agent is largely unexplored, representing a clear gap in the current landscape of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1910-89-0 |

|---|---|

Molecular Formula |

C4H9N3O |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

5-methyl-1,3,5-triazinan-2-one |

InChI |

InChI=1S/C4H9N3O/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8) |

InChI Key |

HXUIEVOKAVDUIJ-UHFFFAOYSA-N |

SMILES |

CN1CNC(=O)NC1 |

Canonical SMILES |

CN1CNC(=O)NC1 |

Other CAS No. |

1910-89-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1,3,5 Triazinan 2 One and Its Derivatives

Direct Synthesis Routes to 5-Methyl-1,3,5-triazinan-2-one

The creation of this compound, a specific heterocyclic compound, is primarily achieved through carefully controlled chemical reactions that build its distinct ring structure.

Condensation Reactions Involving Urea (B33335), Formaldehyde, and Methylamine (B109427)

The principal method for synthesizing this compound involves a condensation reaction between urea, formaldehyde, and methylamine. This reaction forms the heterocyclic backbone of the molecule. The process is a variation of the well-established urea-formaldehyde reactions, which are known to produce polymeric resins. In this specific synthesis, the introduction of methylamine allows for the controlled formation of the six-membered triazinane ring with a methyl group at the 5-position.

Theoretical studies on base-catalyzed urea-formaldehyde reactions have shown that intermediates such as monomethylolurea and N,N'-dimethylolurea can form a methyleneurea (B13816848) intermediate. mdpi.com This proceeds through a unimolecular elimination of a conjugate base (E1cb) mechanism. mdpi.com The subsequent reaction steps involve additions that lead to the final ring structure. mdpi.com

Exploration of Alternative Precursors and Reaction Conditions

While the urea, formaldehyde, and methylamine condensation is the most direct route, research into related triazinane structures explores various precursors. For instance, the synthesis of 5-methyl-1,3,5-triazinane-2-thione (B1224725) can be achieved using formaldehyde, carbamimidothioic acid, and methylamine. chemicalbook.com This suggests that variations in the urea-like component can be used to introduce different functionalities at the 2-position of the triazinane ring.

Derivatization Strategies of the 1,3,5-Triazinane (B94176) Scaffold

Once the 1,3,5-triazinane core is formed, it can be further modified to create a wide range of derivatives. These strategies are crucial for developing compounds with specific chemical properties. The 1,3,5-triazine (B166579) scaffold is recognized as a versatile starting point for creating new molecules. benthamdirect.comresearchgate.netderpharmachemica.comnih.gov

Nucleophilic Substitution Reactions on Triazine Rings

Nucleophilic substitution is a key strategy for functionalizing triazine rings. The classic approach begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be sequentially replaced by various nucleophiles. derpharmachemica.comnih.govnih.gov The reactivity of the triazine ring decreases with each substitution, often requiring higher temperatures for subsequent reactions. nih.gov

This method allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. nih.gov For example, reactions with different anilines and subsequent amination have been used to create a series of 2-amino-1,3,5-triazine derivatives. mdpi.com Similarly, reactions with polysulfides have been shown to dechlorinate chloro-s-triazine compounds, indicating a nucleophilic substitution pathway. nih.gov

Table 1: Examples of Nucleophilic Substitution on Triazine Rings

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4,6-trichloro-1,3,5-triazine | Anilines, Ammonia (B1221849) | 2-Amino-1,3,5-triazine derivatives | mdpi.com |

| 2,4,6-trichloro-1,3,5-triazine | 4-hydroxy coumarin, 2-amino pyrazine, aromatic amines | Trisubstituted 1,3,5-triazine derivatives | derpharmachemica.com |

| Chloro-s-triazine compounds | Polysulfides | Dechlorinated triazine derivatives | nih.gov |

Functional Group Transformations and Side-Chain Modifications

Beyond direct substitution on the ring, the functional groups and side chains of triazinane derivatives can be further modified. A large group of 1,3,5-triazine derivatives have been synthesized with groups that have alkylating properties, allowing them to react with nucleophilic functional groups. researchgate.net For example, a series of 1,3,5-triazine derivatives containing benzenesulfonamide (B165840) and various aniline (B41778) or aliphatic amine groups have been synthesized. nih.gov

Another example involves the synthesis of triazine-hydrazone derivatives. This is achieved by reacting 6-hydrazino-2,4-disubstituted-s-triazine with different benzaldehyde (B42025) derivatives, leading to a new series of compounds. nih.gov

One-Pot Synthetic Approaches to Triazinane Derivatives

One-pot synthesis has emerged as an efficient and environmentally friendly method for producing triazine derivatives. benthamdirect.comresearchgate.net These approaches combine multiple reaction steps into a single procedure, avoiding the need to isolate intermediates.

Various one-pot methodologies have been developed for the synthesis of 1,3,5-triazine scaffolds. benthamdirect.comresearchgate.net One such method involves the controlled cross-cyclotrimerization of nitriles to form 2,4,6-trisubstituted 1,3,5-triazines. nih.gov Another approach is the [4+2] domino annulation reaction, which uses readily available starting materials to produce 1,2,4-triazine (B1199460) derivatives. rsc.org Ullmann-type reactions, catalyzed by copper(I), have also been successfully used in a one-pot design to synthesize trisubstituted s-triazine derivatives, often with shorter reaction times and higher yields compared to traditional methods. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Urea |

| Formaldehyde |

| Methylamine |

| Monomethylolurea |

| N,N'-dimethylolurea |

| 5-methyl-1,3,5-triazinane-2-thione |

| Carbamimidothioic acid |

| 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) |

| Anilines |

| Ammonia |

| 4-hydroxy coumarin |

| 2-amino pyrazine |

| Polysulfides |

| 5-Bromo-1,2,3-triazines |

| Phenols |

| Benzenesulfonamide |

| Aliphatic amines |

| 6-hydrazino-2,4-disubstituted-s-triazine |

| Benzaldehyde derivatives |

| Nitriles |

Catalytic Methods in Triazinane Synthesis

The synthesis of the 1,3,5-triazine core, the fundamental structure of this compound, has been significantly advanced through the use of various catalytic systems. These catalysts facilitate reactions that are often more efficient and selective than traditional methods.

Catalytic approaches often involve the sequential, temperature-controlled displacement of chlorine atoms from a precursor like cyanuric chloride by nucleophiles in the presence of an acid scavenger. derpharmachemica.com For instance, a catalytic amount of potassium carbonate (K2CO3) can be used to facilitate the reaction between a triazine intermediate and various aryl amines in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. derpharmachemica.com

More advanced catalytic systems employ transition metals to achieve high efficiency and atom economy. A cost-effective and environmentally friendly one-pot synthesis of triazines utilizes an alumina-supported platinum nanoparticle catalyst (Pt/Al2O3) for the acceptorless dehydrogenative coupling of primary alcohols and amidines. rsc.org This method is noted for its high atom efficiency and the reusability of the catalyst. rsc.org Similarly, copper(II) acetate (B1210297) (Cu(OAc)2) has been proven to be an effective catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides, producing triazine derivatives in good to excellent yields without the need for ligands or strong bases. rsc.orggoogle.com

Iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH4I) as the sole nitrogen source presents another atom-efficient route to 2,4,6-trisubstituted 1,3,5-triazines. rsc.org This strategy operates smoothly under an air atmosphere. rsc.org Furthermore, iridium supported on phosphorus-doped porous organic polymers has been developed as an active and recyclable catalyst for acceptorless dehydrogenation reactions in triazine synthesis. researchgate.net Lewis acids, such as metal triflates, are also employed to accelerate imine formation by coordinating with carbonyl or imine nitrogen atoms, which allows for synthesis under milder conditions. mdpi.com

Table 1: Overview of Catalytic Systems in Triazinane Synthesis

| Catalyst | Reaction Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Pt/Al2O3 | Acceptorless Dehydrogenative Coupling | Primary Alcohols, Amidines | Reusable catalyst, high atom economy, environmentally benign. | rsc.org |

| Cu(OAc)2 | Aerobic Oxidative Coupling | Alcohols, Amidine Hydrochlorides | Efficient, no ligand or strong base needed. | rsc.org |

| Fe-catalyst/NH4I | Cyclization | Aldehydes | Atom-efficient, uses inexpensive nitrogen source, runs in air. | rsc.org |

| Iridium-POP | Acceptorless Dehydrogenation | Metformin, Benzyl Alcohol | Recyclable, good activity. | researchgate.net |

| K2CO3 | Nucleophilic Substitution | Substituted Triazines, Aryl Amines | Conventional and accessible base catalyst. | derpharmachemica.com |

| Lewis Acids (e.g., Sc(OTf)3) | Condensation/Imine Formation | Triformylbenzene, Terephthalohydrazide | Milder conditions, reduced reaction times. | mdpi.com |

Green Chemistry Principles in Triazinane Synthesis

The development of synthetic protocols for triazinane derivatives is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Research efforts are focused on creating eco-friendly, cost-effective, and universal methods for synthesizing 1,3,5-triazine derivatives. mdpi.com

Eco-Friendly Reaction Conditions and Reagents

A significant focus in green triazinane synthesis is the adoption of alternative energy sources and environmentally benign solvent systems. Microwave-assisted synthesis and sonochemistry have emerged as leading green approaches. mdpi.com

Microwave irradiation offers an efficient, green procedure for preparing 1,3,5-triazines, often achieving good to excellent yields in short reaction times, sometimes under solvent-free conditions. researchgate.net Sonochemical methods, which utilize ultrasonic irradiation, present another powerful green tool. These protocols can produce triazine derivatives with yields exceeding 75% in as little as five minutes, using water as the solvent. nih.gov The use of water as a reaction medium is a cornerstone of green chemistry, and sonochemistry has been shown to be significantly "greener" than classical heating methods. nih.gov

Phase transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), are also used in conjunction with green methods like microwave and ultrasound-assisted synthesis. mdpi.com These catalysts facilitate the transfer of reagents between aqueous and organic phases, enabling efficient synthesis in aqueous media with minimal use of organic solvents. mdpi.com

The quest for eco-friendly reagents also includes the use of recyclable catalysts, such as alumina-supported platinum nanoparticles, which contribute to an environmentally benign reaction system through their reusability and high atom economy. rsc.org A facile, solvent-free synthesis of triazine derivatives has been reported, which is inherently eco-friendly as it avoids toxic intermediates. figshare.com Furthermore, methods have been developed for the direct introduction of a methyl group onto a triazine ring, following principles of atom economy through solvent-free reaction pathways. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Triazines

| Parameter | Conventional Heating | Green Methods (Microwave/Sonochemistry) | Reference |

|---|---|---|---|

| Energy Consumption | High (energy and water for cooling) | Low | nih.gov |

| Reaction Time | Long (often hours) | Short (minutes) | nih.govresearchgate.net |

| Solvent | Often organic solvents (e.g., THF, Toluene) | Water, or solvent-free | nih.govresearchgate.netfigshare.com |

| Yield | Variable | Good to excellent (>75%) | nih.govresearchgate.net |

| Environmental Impact | Higher resource consumption, potential for hazardous waste | Significantly lower, "greener" process | nih.govmdpi.com |

High-Yield and Cost-Effective Methodologies

The economic viability of synthesizing this compound and its derivatives is closely linked to the efficiency and cost of the production process. High-yield and cost-effective methodologies are therefore a primary goal for industrial applications.

One-pot synthesis procedures are particularly attractive as they reduce the need for intermediate purification steps, saving time, materials, and cost. The controlled cross-cyclotrimerization of nitriles, for example, allows for the one-pot synthesis of 1,3,5-triazines with three different substituents in moderate to good yields. acs.org This is achieved by reacting a nitrile with triflic acid or triflic anhydride (B1165640) to form a nitrilium salt intermediate, which then reacts with a different nitrile. acs.org

Catalytic methods often provide the dual benefit of high yield and cost-effectiveness. The acceptorless dehydrogenative synthesis using a Pt/Al2O3 catalyst not only minimizes waste but also provides isolated yields of up to 93%. rsc.org The use of an inexpensive and readily available catalyst makes the process more economical. Similarly, Cu(OAc)2-catalyzed aerobic oxidation is a cost-effective approach that results in good to excellent yields. rsc.org

Sonochemical synthesis stands out as a particularly high-yield and rapid method, capable of producing triazine derivatives in over 75% yield within just five minutes. nih.gov This dramatic reduction in reaction time compared to classical heating, which can be energy-intensive and time-consuming, translates directly into lower production costs. nih.gov Solvent-free approaches also contribute to cost-effectiveness by eliminating the expense and disposal costs associated with organic solvents, while providing prominent yields between 70-85%. figshare.com

Table 3: Summary of High-Yield Methodologies for Triazinane Synthesis

| Methodology | Key Features | Reported Yield | Reference |

|---|---|---|---|

| Pt/Al2O3 Catalysis | Acceptorless dehydrogenation, reusable catalyst | Up to 93% | rsc.org |

| Sonochemistry | Ultrasound-assisted, water as solvent, very short reaction time | >75% | nih.gov |

| Solvent-Free Synthesis | Nucleophilic substitution without solvent | 70-85% | figshare.com |

| Cu(OAc)2 Catalysis | Aerobic oxidative coupling | Good to Excellent | rsc.org |

| One-Pot Cyclotrimerization | Controlled reaction of different nitriles | Moderate to Good | acs.org |

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1,3,5 Triazinan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 5-Methyl-1,3,5-triazinan-2-one provides critical insights into its atomic framework.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different proton environments within the molecule. The spectrum is characterized by signals for the methyl group protons and the methylene (B1212753) protons of the triazinane ring. The chemical shifts of these protons are influenced by the neighboring nitrogen atoms and the carbonyl group.

In a typical ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen atoms in the triazinane ring would appear as multiplets due to spin-spin coupling with each other. tdx.cat The methyl group attached to the nitrogen atom would present as a singlet. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the structure. The dynamic nature of the triazinane ring, potentially involving conformational equilibria, can lead to broadened signals in the ¹H NMR spectrum. tdx.cat

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | ~2.8 | Singlet | Signal for the methyl group attached to the nitrogen. |

| Ring CH₂ (adjacent to N-CH₃) | ~3.5-4.0 | Multiplet | Chemical shift influenced by adjacent nitrogen and carbonyl group. |

| Ring CH₂ (adjacent to NH) | ~3.0-3.5 | Multiplet | Chemical shift influenced by adjacent nitrogens. |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum will show distinct signals for the carbonyl carbon, the ring methylene carbons, and the methyl carbon.

The carbonyl carbon typically appears at a downfield chemical shift due to the deshielding effect of the double-bonded oxygen atom. The ring methylene carbons will have chemical shifts influenced by their attachment to nitrogen atoms. The methyl carbon will resonate at an upfield position. The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

| Carbon Assignment | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Carbonyl) | ~155-160 | Downfield shift due to the electronegative oxygen atom. |

| Ring CH₂ | ~40-50 | Chemical shifts are influenced by the nitrogen atoms within the ring. |

| N-CH₃ | ~30-35 | Upfield signal characteristic of a methyl group attached to nitrogen. |

Other Advanced NMR Techniques (e.g., ¹¹B NMR, ¹⁹F NMR)

While ¹H and ¹³C NMR are the primary tools for the structural elucidation of this compound, other advanced NMR techniques could be employed for derivatives or specific studies. For instance, if the compound were modified to include boron or fluorine, ¹¹B NMR or ¹⁹F NMR spectroscopy would be essential for characterizing those specific nuclei and their environments within the molecule. These techniques are highly sensitive to the local chemical environment around the boron or fluorine atoms, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H groups in the triazinane ring.

C-H stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. mdpi.com

C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl group (C=O) in the cyclic urea (B33335) structure.

C-N stretching: Vibrations for the C-N bonds would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (amide) | Stretching | 1650-1700 (strong) |

| C-N | Stretching | 1000-1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound, with a molecular formula of C₄H₉N₃O, the expected monoisotopic mass is approximately 115.0746 g/mol . nih.gov

Mass spectrometry analysis would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for triazinane derivatives may involve the loss of small neutral molecules such as CO, NH, or cleavage of the ring structure.

MALDI-TOF and LC-MS Techniques

For more detailed analysis, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry are employed.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures and confirming the purity of the compound. LC-MS/MS can provide even more detailed structural information through collision-induced dissociation of the parent ion, leading to a characteristic fragmentation pattern that can be used for identification. nih.gov

MALDI-TOF is a soft ionization technique that is well-suited for analyzing a wide range of molecules, including small organic compounds, although it is more commonly used for larger biomolecules. jeol.com In the context of this compound, MALDI-TOF could be used to determine its accurate mass with high resolution. jeol.com The use of a suitable matrix is crucial to facilitate the desorption and ionization of the analyte molecules. jeol.com

| Analysis | Expected m/z | Ion | Technique | Notes |

|---|---|---|---|---|

| Molecular Weight | ~115.0746 | [M]⁺ | MS | Monoisotopic mass of C₄H₉N₃O. nih.gov |

| Protonated Molecule | ~116.0824 | [M+H]⁺ | LC-MS, MALDI-TOF | Commonly observed in ESI and MALDI. |

| Fragmentation Analysis | Variable | Fragment Ions | MS/MS | Provides structural information based on bond cleavages. |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in chemistry used to determine the elemental composition of a compound, which in turn allows for the determination of its empirical formula. The molecular formula for this compound is established as C₄H₉N₃O. nih.gov Based on this, the theoretical elemental composition can be calculated.

The process involves determining the mass percentage of each element present in the compound. For this compound, with a molecular weight of approximately 115.13 g/mol , the theoretical percentages are as follows: nih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 41.74% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.88% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 36.51% |

Experimentally, techniques like combustion analysis are employed to ascertain these percentages. In combustion analysis, a sample is burned in excess oxygen, and the resulting combustion products, primarily carbon dioxide and water, are collected and weighed. This allows for the calculation of the mass of carbon and hydrogen in the original sample. Nitrogen content is often determined by methods such as the Dumas or Kjeldahl method.

While specific experimental elemental analysis data for this compound is not detailed in the available research, studies on related triazine derivatives provide insight into the typical results obtained. For instance, the elemental analysis of a synthesized isatin-s-triazine hydrazone derivative (C₂₃H₂₃FN₈O) yielded experimental values that were in close agreement with the calculated theoretical percentages, thus confirming its structure. mdpi.com

Table 2: Example of Elemental Analysis Data for a Triazine Derivative (C₂₃H₂₃FN₈O)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 61.87 | 61.96 |

| Hydrogen | 5.19 | 5.32 |

| Nitrogen | 25.10 | 25.35 |

Source: MDPI mdpi.com

This close correlation between calculated and found values is crucial for verifying the synthesis of new compounds and establishing their empirical formula. mdpi.com

X-Ray Diffraction and Crystallographic Studies of Triazinane Structures

X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional structure of crystalline materials, including bond lengths, bond angles, and intermolecular interactions. While a specific crystallographic study for this compound was not found, extensive research has been conducted on the crystallography of various 1,3,5-triazine (B166579) derivatives. These studies reveal key structural features of the triazinane ring system.

The crystal structures of several triazine derivatives have been elucidated, providing valuable data on their molecular geometry and packing in the solid state. For example, studies on novel isatin-s-triazine hydrazone derivatives and other substituted 1,3,5-triazines have been reported. mdpi.comnih.gov

Table 3: Crystallographic Data for Selected 1,3,5-Triazine Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Isatin-s-triazine hydrazone derivative (6c) | C₂₂H₂₀FN₉O | Triclinic | P-1 | a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å, α = 100.904(4)°, β = 107.959(4)°, γ = 109.638(6)° | mdpi.com |

| 2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride | C₁₁H₉Cl₂N₆⁺·Cl⁻ | Triclinic | P-1 | - | nih.gov |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | C₃H₆N₆ | Monoclinic | P2₁/c | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° | researchgate.net |

These studies reveal that the supramolecular structures of these compounds are often stabilized by a network of hydrogen bonds and, in some cases, π-π stacking interactions. nih.gov For instance, in the case of the isatin-s-triazine hydrazone derivative, Hirshfeld analysis was used to quantify the various non-covalent interactions, highlighting the importance of H···H, N···H, and C···H contacts in the molecular packing. mdpi.com The study of 2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride and its bis-substituted analogue also confirmed their structures through single-crystal X-ray diffraction, revealing triclinic symmetry and stabilization through hydrogen bonding and offset π-π interactions. nih.gov Similarly, single-crystal X-ray diffraction of 2,4,6-triamino-1,3,5-triazine confirms its monoclinic crystal system. researchgate.net

These findings on related triazinane structures provide a solid foundation for predicting the likely solid-state conformation and intermolecular interactions of this compound.

Reactivity Profiles and Mechanistic Investigations of 5 Methyl 1,3,5 Triazinan 2 One Analogs

Reaction Mechanisms of Triazine Ring Systems

The triazine isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine) are six-membered heterocyclic rings containing three nitrogen atoms. nih.gov Their resonance energy is significantly lower than that of benzene (B151609), making them electron-deficient and predisposed to certain types of reactions, particularly nucleophilic substitutions. nih.gov

The electron-deficient nature of the π-electron system in triazine rings makes them highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govtandfonline.com This reactivity is a cornerstone of triazine chemistry, allowing for extensive functionalization.

The reactions can proceed through several pathways. A common method involves the substitution of a good leaving group, such as a halogen, by a nucleophile. For instance, 2,4-dichloro-1,3,5-triazine (B113473) derivatives react with dithiols under mild conditions to form polythioethers. tandfonline.com The high reactivity of 1,2,4-triazine (B1199460) N-oxides also allows for the study of nucleophilic substitution of hydrogen. researchgate.net

A notable advancement is the direct nucleophilic substitution of a hydrogen atom (SNH), which avoids the pre-installation of a leaving group. An example is the smooth conversion of 1,3,5-triazine (B166579) into 2-amino- and 2-alkylamino-1,3,5-triazines by reacting it with ammonia (B1221849) or alkylamines in the presence of an oxidant. thieme-connect.com This represented the first instance of 1,3,5-triazine reacting with nucleophiles without decomposition of the ring structure. thieme-connect.com

In 1,2,3-triazines, which are more electron-deficient than pyridine (B92270) or pyrimidine, SNAr reactions are also prominent. acs.org Studies on 5-bromo-1,2,3-triazines reacting with phenols have shown a concerted SNAr mechanism, a departure from the classic stepwise process. acs.orgacs.org Density functional theory (DFT) calculations revealed that this reaction proceeds via a C5-selective, concerted process. acs.org This reactivity allows the resulting 5-aryloxy-1,2,3-triazines to be used as precursors for other important heterocyclic structures like 3-aryloxy-pyridines. acs.orgacs.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Triazine Rings

| Triazine System | Leaving Group | Nucleophile | Product Type | Citation |

|---|---|---|---|---|

| 2,4-dichloro-1,3,5-triazine | Chlorine | Bis(4-mercaptophenyl) sulfide | Aromatic polythioether | tandfonline.com |

| 1,3,5-triazine | Hydrogen | Ammonia / Alkylamines | 2-Amino-1,3,5-triazine | thieme-connect.com |

| 5-bromo-1,2,3-triazine | Bromine | Phenols | 5-Aryloxy-1,2,3-triazine | acs.org |

The synthesis of the triazine ring itself is achieved through various cyclization strategies. Tandem cyclization reactions have emerged as a highly efficient and green method for preparing 1,2,4-triazine compounds. sioc-journal.cn These one-pot syntheses avoid the isolation of intermediates, aligning with the principles of step and atomic economy. sioc-journal.cn

Common synthetic approaches for building the 1,2,4-triazine scaffold are categorized based on the fragments that come together, including [4+2], [3+3], [4+1+1], and [3+2+1] annulation reactions. researchgate.net The most prevalent method for creating 3,5,6-trisubstituted 1,2,4-triazines is the [4+2] annulation, which involves the reaction of α-dicarbonyl compounds with amidrazones. researchgate.net

Intramolecular radical cyclization is another fundamental process in forming ring systems. libretexts.org The regioselectivity of these reactions is typically governed by kinetic control, where the formation of five-membered rings via exo closure is often favored over six-membered rings from endo closure. libretexts.org However, factors such as thermodynamics and stereochemistry can reverse this preference. For example, the formation of a highly strained trans-fused bicyclic system can inhibit five-membered ring formation, favoring the six-membered ring pathway instead. libretexts.org

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in synthetic chemistry, and triazines are excellent substrates for this transformation. acs.org In an IEDDA reaction, an electron-deficient diene (in this case, the triazine ring) reacts with an electron-rich dienophile (such as strained alkenes and alkynes). acs.orgresearchgate.net This methodology is widely used for synthesizing N-heterocycles, natural products, and in bioorthogonal chemistry. acs.org

All three triazine isomers can participate in IEDDA reactions, acting as cyclic azadienes. acs.orgacs.orgnih.gov

1,3,5-Triazines participate in these reactions, contributing to their synthetic utility. nih.gov

1,2,4-Triazines are also well-established partners in IEDDA reactions, reacting with dienophiles across the C3 and C6 positions, followed by nitrogen loss to yield pyridine molecules. researchgate.netresearchgate.net

1,2,3-Triazines have been systematically studied, revealing that substituents have a profound impact on their reactivity. acs.orgnih.gov For instance, a C5 substituent can dramatically enhance the cycloaddition reactivity without altering the regioselectivity. The reactivity can be predictably modulated, with the order being R = CO₂Me > Ph > H. acs.orgnih.gov

These reactions often proceed through a cascade process where the initial cycloaddition is followed by a retro-Diels-Alder reaction, typically involving the extrusion of a small molecule like dinitrogen (N₂), to form a new, stable aromatic or heterocyclic ring. researchgate.netnih.gov

The reactivity of triazine rings can be modulated through oxidation and reduction. Oxidation of triazines, for example with peracids, can lead to the formation of N-oxides. acs.orgnih.gov These N-oxides exhibit altered reactivity compared to their parent triazines. For example, 1,2,4-triazine N-oxides are highly reactive toward nucleophiles. researchgate.net

Defect engineering in polymeric triazine structures, such as poly(triazine imide), shows that controlling defects like carbon or nitrogen vacancies can influence exciton (B1674681) dynamics and suppress charge recombination, enhancing performance in applications like photocatalysis. acs.org Advanced oxidation processes (AOPs), which generate highly reactive species like sulfate (B86663) (SO₄•−) and hydroxyl (•OH) radicals, are used for the degradation of persistent triazine-based compounds like the herbicide prometryn. mdpi.commdpi.com

Reduction of the triazine ring is also a key transformation. For instance, hydride addition from sodium borohydride (B1222165) (NaBH₄) occurs at the C6-position on both 1,2,3-triazine (B1214393) and 1,2,3-triazine 1-oxide cores. nih.gov

Triazine derivatives readily undergo condensation reactions with carbonyl compounds. google.comacs.org For example, hydrazino-s-triazines react with aldehydes (including formaldehyde, paraformaldehyde, and glucose) to form condensation products that have applications in the plastics and coating industries. google.com These reactions can be carried out under neutral, acidic, or alkaline conditions, with at least one mole of aldehyde used per mole of the triazine derivative. google.com

More recently, selective methods have been developed for the synthesis of functionalized triazines from ketones. A protocol using 2-amino researchgate.netacs.orgnih.govtriazines and ketones can selectively yield either N-( researchgate.netacs.orgnih.govtriazine-2-yl) α-ketoamides or N-( researchgate.netacs.orgnih.govtriazine-2-yl) amides. nih.gov The formation of the amide product involves an oxidative C-C bond cleavage. nih.gov The proposed mechanism for amide formation involves the oxidation of the ketone to a superoxide (B77818) intermediate, which is then attacked by the amino-triazine. Subsequent rearrangement and cleavage of the C-C bond yield the final amide product. nih.gov

Table 2: Synthesis of N-( researchgate.netacs.orgnih.govtriazine-2-yl) amides from Ketones

| Aryl Ketone Substituent | 2-Amine- researchgate.netacs.orgnih.govtriazine Substituent | Product | Yield | Citation |

|---|---|---|---|---|

| 4-Methyl | Morpholino | 4-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine | 61% | nih.gov |

| 4-Methoxy | Morpholino | N-(4-methoxyphenyl)-4-morpholino-1,3,5-triazin-2-amine | 58% | nih.gov |

| 4-Fluoro | Morpholino | N-(4-fluorophenyl)-4-morpholino-1,3,5-triazin-2-amine | 63% | nih.gov |

| 4-Chloro | Morpholino | N-(4-chlorophenyl)-4-morpholino-1,3,5-triazin-2-amine | 59% | nih.gov |

Reactivity with Different Nucleophiles and Electrophiles

Due to their electron-deficient nature, triazine isomers readily react with a wide range of nucleophiles, but are generally resistant to electrophilic attack unless activated. nih.govslideshare.net

Reactivity with Nucleophiles: The site of nucleophilic attack on the triazine ring is highly dependent on the isomer, the presence of activating groups (like N-oxides), and the nature of the nucleophile itself. nih.govthieme-connect.com

C-Nucleophiles: Grignard reagents and organolithium derivatives can introduce alkyl or aryl groups onto the triazine ring, typically via nucleophilic substitution of hydrogen or a leaving group. researchgate.net

N-Nucleophiles: Ammonia and amines react with triazines to form amino-triazines. thieme-connect.com In a study comparing 1,2,3-triazines and their 1-oxides, N-nucleophiles were found to add to the C6-position in both systems. nih.gov

O-Nucleophiles: Alkoxides demonstrate high selectivity for the C4-position of 1,2,3-triazine 1-oxides. nih.gov

S-Nucleophiles: Thiophenoxide adds to the C4-position of 1,2,3-triazine 1-oxides but attacks the C6-position of the corresponding deoxygenated 1,2,3-triazine. nih.gov

This differential reactivity is highlighted in a systematic study of 1,2,3-triazine 1-oxides, which uncovered a divergence in the site of attack for various nucleophiles. nih.gov While C- and N-nucleophiles (in IEDDA reactions) and hydride add to the C6-position, O- and S-nucleophiles preferentially add to the C4-position of the 1-oxide. nih.govthieme-connect.com

Reactivity with Electrophiles: Reactions with electrophiles are less common and generally occur at the ring nitrogen atoms, which are the most nucleophilic centers in the molecule. acs.orgslideshare.net For example, alkylation can occur at the ring nitrogens to form triazinium salts.

Computational Approaches to Reaction Mechanism Elucidation

Modern computational chemistry provides powerful tools for investigating the reactivity and reaction mechanisms of 5-Methyl-1,3,5-triazinan-2-one and its analogs at the molecular level. Theoretical methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating complex reaction pathways, characterizing transition states, and predicting the electronic properties that govern chemical reactivity. These computational approaches complement experimental studies by offering detailed insights that are often difficult or impossible to obtain through empirical methods alone.

At the heart of these computational investigations is the calculation of the potential energy surface for a given reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition state structures that connect them. The energy difference between the reactants and the transition state, known as the activation energy, provides a quantitative measure of the reaction's feasibility.

A fundamental aspect of understanding the reactivity of triazinanone analogs is the analysis of their electronic structure. irjweb.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com

DFT calculations are frequently employed to determine a variety of molecular descriptors that quantify the reactivity of triazinanone analogs. These descriptors provide a framework for understanding and predicting the behavior of these compounds in chemical reactions.

Table 1: Key Reactivity Descriptors from Computational Studies

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Indicates electron-donating ability. Higher values suggest greater nucleophilicity. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability. Lower values suggest greater electrophilicity. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO. A smaller gap generally implies higher reactivity. irjweb.com |

| Chemical Hardness | η | (ELUMO - EHOMO)/2. Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1/η. The inverse of hardness; a larger value indicates higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2. Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | χ²/2η. A global index that quantifies the electrophilic power of a molecule. |

This table provides a summary of common quantum chemical descriptors used to evaluate the reactivity of molecules.

Computational studies on related heterocyclic systems, such as triazole derivatives, have demonstrated the power of these methods in elucidating reaction mechanisms. For instance, DFT studies on the polar reaction between a triazolinedione and a diene revealed a stepwise mechanism involving a zwitterionic intermediate. researchgate.net The calculations were able to distinguish between kinetically and thermodynamically controlled products by comparing the Gibbs free energies of the different reaction pathways. researchgate.net Such detailed mechanistic insights are crucial for controlling reaction outcomes and designing more efficient synthetic routes.

Furthermore, computational models can predict the most reactive sites within a molecule. The Fukui function and Molecular Electrostatic Potential (MEP) maps are commonly used for this purpose. irjweb.comnih.gov The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack, while the MEP map provides a visual representation of the charge distribution and highlights regions of positive (electron-poor) and negative (electron-rich) potential.

In the context of 4,6-substituted-1,3,5-triazin-2(1H)-ones, which are close analogs, computational methods like molecular simulations and free energy calculations have been used to understand their interaction with biological targets. nih.gov These studies combine quantum mechanics with molecular mechanics (QM/MM) to model the behavior of the ligand within a complex biological environment, providing insights into binding modes and the mechanism of action at a molecular level. nih.gov

Table 2: Illustrative Computational Data for a Hypothetical Triazinanone Analog

| Parameter | Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| ΔE (HOMO-LUMO Gap) | 5.3 eV |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.76 eV |

The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation on a triazinanone-like molecule.

Advanced Analytical Techniques for Triazinane Compound Research

Chromatographic Separation Methods

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For triazinane research, several chromatographic techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of synthesized compounds and for monitoring the progress of chemical reactions. In the context of triazinane derivatives, HPLC allows for the separation and quantification of the target compound, starting materials, intermediates, and byproducts. nih.govconsensus.app The method's high resolution and sensitivity make it ideal for determining the purity of a final product, often expressed as a percentage. sigmaaldrich.com

For reaction monitoring, small aliquots of a reaction mixture can be withdrawn at different time intervals, diluted, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the consumption of reactants and the formation of products over time. nih.govcsic.es This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. The choice of stationary phase (e.g., C18 column) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is critical for achieving effective separation. mdpi.com

Interactive Table: Example HPLC Parameters for Triazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 1260 Infinity system | mdpi.com |

| Column | Purospher® STAR C-18 (4.8 mm × 150 mm; 5 μm) | mdpi.com |

| Mobile Phase | Gradient of acetonitrile and 1% acetic acid in water | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | Diode Array Detector (DAD) at 280 nm | mdpi.com |

| Column Temperature | 45 °C | mdpi.com |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction. nih.govyoutube.com In the synthesis of triazinane derivatives, TLC is used to observe the disappearance of starting materials and the appearance of the product. researchgate.net A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing), which is then placed in a chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. csic.esnih.gov

As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com By comparing the spots of the reaction mixture with spots of the pure starting material and product, a chemist can quickly assess the status of the reaction. youtube.com The completion of the reaction is indicated by the disappearance of the starting material spot. csic.esyoutube.com

Column Chromatography for Compound Isolation

Following the completion of a reaction, column chromatography is a standard technique for the isolation and purification of the desired triazinane compound from the crude reaction mixture. nih.gov This method works on the same principles as TLC but on a much larger scale. The crude mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel.

An appropriate solvent or solvent mixture (eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. Fractions are collected sequentially, and those containing the pure compound, as determined by TLC analysis, are combined and the solvent is evaporated to yield the purified 5-Methyl-1,3,5-triazinan-2-one.

Spectrophotometric Titration for Complex Formation Studies

Spectrophotometric titration is an analytical method used to study the formation of complexes between a compound and other molecules, such as metal ions. researchgate.netnih.gov This technique is particularly useful for investigating the binding properties of triazinane derivatives, which can act as ligands. researchgate.net The method involves monitoring the change in the absorbance of a solution at a specific wavelength as a titrant is incrementally added. youtube.com

When a complex is formed between the triazinane derivative and a metal ion, the electronic structure of the triazinane may be altered, leading to a change in its light absorption characteristics. researchgate.net By plotting the absorbance versus the molar ratio of the reactants, it is possible to determine the stoichiometry of the resulting complex. researchgate.net Furthermore, the data can be used to calculate the stability constant of the complex, providing a quantitative measure of the binding affinity. nih.gov These studies are fundamental to understanding the potential applications of triazinane compounds in areas such as coordination chemistry. researchgate.net

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Thermal Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its thermal stability, melting point, and decomposition behavior. nih.govlookchem.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak on a DSC curve indicates the melting point of a pure crystalline substance. nih.gov This is a reliable method for determining the purity of the compound. nih.gov For instance, studies on related triazinone derivatives have used DSC to document sharp melting peaks, confirming the high purity of the samples. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a compound. The analysis of 1,5-dimethyl-2-nitroimino-1,3,5-triazinane, a related compound, showed that it was thermally stable up to 423 K. lookchem.com TGA curves for triazine compounds often show that decomposition occurs in distinct stages. researchgate.net

Interactive Table: Thermal Analysis Data for Related Triazine Compounds

| Compound | Technique | Key Finding | Reference |

|---|---|---|---|

| Annelated Triazinones | DSC | Sharp endothermic peaks indicating melting points and high purity. Melting points ranged from 221 °C to 241 °C depending on substituents. | nih.gov |

| Annelated Triazinones | TGA | Stable up to a temperature range of 241–296 °C in air, with decomposition proceeding in two stages. | nih.gov |

| 1,5-dimethyl-2-nitroimino-1,3,5-triazinane | DSC/TGA | Starts to melt at 408.1 K (135 °C) and is stable up to at least 423.2 K (150.2 °C). | lookchem.com |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | TGA/DTA | Thermally stable up to 238.39 °C, with a sharp exothermic peak (melting point) at 336.31 °C. | researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Insights into Triazinane Derivatives

Quantum Chemical Calculations for Electronic Structure and Tautomeric Equilibria

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations, electronic landscapes, and the relative stability of different structural isomers, such as tautomers.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. DFT, in particular, has become a standard tool for studying triazinane derivatives due to its favorable balance of accuracy and computational cost. researchgate.net

Researchers employ DFT methods like B3LYP to optimize the molecular geometries of triazinane derivatives, predicting their most stable three-dimensional shapes. researchgate.netsuperfri.org These calculations are crucial for understanding the molecule's fundamental structure and reactivity. For instance, DFT has been used to predict the stable conformations of complex triazine-based systems, which is the first step in understanding their potential interactions with biological targets. researchgate.netrsc.org

Furthermore, these methods are applied to study tautomerism, a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. In triazine derivatives, amino-imino and keto-enol tautomerism are common. DFT calculations can estimate the transition state energies for the proton exchange between tautomers, which can be around 50 kcal/mol for some triazine derivatives, indicating a significant energy barrier. researchgate.net Theoretical studies on related heterocyclic systems have successfully used DFT to investigate various tautomeric forms and their relative stabilities in both gaseous and aqueous phases. researchgate.net

Table 1: Applications of DFT in Analyzing Triazinane Derivatives

| Computational Method | Application | Insights Gained |

|---|---|---|

| DFT (e.g., B3LYP, PBE) | Geometry Optimization | Predicts the most stable 3D molecular structure. researchgate.netsuperfri.org |

| TD-DFT | Electronic Spectra Prediction | Correlates experimental UV absorption data with theoretical predictions. sci-hub.se |

| DFT | Tautomeric Stability | Determines the relative energies and stability of different tautomers. researchgate.netmonash.edu |

The surrounding environment can significantly influence a molecule's properties, particularly the equilibrium between tautomers. Solvent effects modeling is therefore critical for obtaining results that are relevant to real-world chemical and biological systems.

The Self-Consistent Reaction Field (SCRF) method is a popular approach where the solvent is modeled as a continuous medium with a specific dielectric constant. This model allows for the calculation of molecular properties in a simulated solvent environment. Studies on the tautomerism of triazine derivatives have shown that the presence of a solvent can alter the relative stability of different tautomeric forms. researchgate.netmonash.edu For example, theoretical investigations into the tautomeric equilibria of related compounds have demonstrated that solvent polarity can shift the balance between keto and enol forms. monash.eduacs.org By incorporating solvent effects, computational models can more accurately predict which tautomer is likely to be predominant under specific experimental conditions, which is crucial for understanding biological activity. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, allowing scientists to screen virtual libraries of compounds and understand their binding mechanisms at a molecular level.

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy (e.g., ΔG in kcal/mol) or an inhibition constant (Ki). researchgate.net These values provide a quantitative estimate of how strongly a ligand binds to its target. For triazinane derivatives, docking studies have been instrumental in identifying promising candidates for various therapeutic targets.

For example, novel 1,3,5-triazine (B166579) derivatives have been docked into the active site of human dihydrofolate reductase (hDHFR), a target for anticancer drugs. japsonline.com The results helped to interpret the differences in biological activity among the synthesized compounds. japsonline.com Similarly, docking studies of triazine derivatives targeting the 5-HT7 receptor, which is implicated in central nervous system disorders, have successfully predicted binding affinities (Ki values) that correlate with experimental data. mdpi.comnih.gov Compounds with lower calculated binding energies are predicted to be more potent inhibitors or binders. researchgate.net

Table 2: Predicted Binding Affinities for Various Triazinane Derivatives

| Compound Series | Target Protein | Predicted Affinity (Ki) | Reference |

|---|---|---|---|

| N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine | 5-HT7 Receptor | 8 nM | mdpi.comnih.gov |

| N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine | 5-HT7 Receptor | 18 nM | mdpi.comnih.gov |

| 1,3,5-triazine-2,4,6-trione derivative | Gonadotropin-Releasing Hormone Receptor | 2 nM | nih.gov |

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the binding pocket of a target protein. This allows for the identification of specific amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking—with the ligand.

Docking studies on highly active 1,3,5-triazine derivatives have revealed their binding modes within the 5-HT7 receptor, showing how they orient themselves within the binding pocket. mdpi.com These models are crucial for understanding the molecular basis of their antagonist activity. Similarly, docking of triazine-based compounds into the active site of phosphoinositide 3-kinase gamma (PI3Kγ) has shown that the most active compounds occupy the same pocket as known inhibitors, which helps to explain their biological results. This detailed information about the ligand's bioconformation and its interactions with key residues is invaluable for guiding the design of new derivatives with improved potency and selectivity.

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in potency, researchers can build models that guide the design of more effective compounds.

For triazinane derivatives, SAR studies have been pivotal in optimizing their activity for various biological targets. Research has shown that the nature and position of substituents on the triazine core significantly impact their biological effects. researchgate.net For instance, in a series of 1,3,5-triazine derivatives developed as anticancer agents, the type of substituent on the triazine ring was found to greatly affect their anti-proliferative activity. researchgate.net Compounds featuring piperidino and benzylamino substituents, for example, were found to be particularly effective. researchgate.net

Similarly, SAR studies on 1,3,5-triazine-2,4,6-triones as antagonists for the human gonadotropin-releasing hormone receptor led to the development of highly potent compounds. nih.gov In another study targeting the GPR84 receptor, a substantial SAR investigation of a 1,2,4-triazine (B1199460) antagonist helped to elucidate the structural requirements of different parts of the molecule, including the indole (B1671886) ring and substituents on the triazine core, providing a foundation for further optimization. nih.gov These studies often combine synthesis, biological testing, and computational modeling to create a comprehensive understanding of how molecular structure dictates function.

Prediction of Spectroscopic Parameters and Molecular Descriptors

Computational chemistry offers a powerful lens for investigating the intrinsic properties of molecules like 5-Methyl-1,3,5-triazinan-2-one. Through the application of quantum mechanical calculations, researchers can predict a variety of spectroscopic parameters and molecular descriptors, providing a deeper understanding of the molecule's structure, electronics, and reactivity. These theoretical insights complement experimental data and can guide further research. However, a comprehensive search of scientific literature reveals a notable lack of specific computational studies focused solely on this compound.

Theoretical investigations on related triazine compounds commonly employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to calculate a range of properties. These methods have been successfully used to predict spectroscopic data and molecular descriptors for various substituted 1,3,5-triazines and other heterocyclic systems.

Predicted Spectroscopic Parameters:

A computational study on this compound would typically yield predictions for:

NMR Spectroscopy: Calculations would provide theoretical chemical shifts for both ¹H and ¹³C atoms. These predicted values are invaluable for assigning experimental spectra and can help in the structural elucidation of new derivatives. For this compound, theoretical shifts would be determined for the methyl protons and carbon, as well as the protons and carbons of the triazinane ring.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the fundamental modes of the molecule. This information is crucial for interpreting experimental Infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the C=O stretching frequency of the ketone group, N-H stretching and bending modes, C-N stretching modes of the ring, and the various vibrations associated with the methyl group.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This data helps in understanding the electronic transitions within the molecule.

Molecular Descriptors:

In addition to spectroscopic data, computational studies provide a wealth of information about the electronic structure and reactivity of a molecule through various molecular descriptors. For this compound, these would include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for chemical reactions.

Atomic Charges: Various methods can be used to calculate the partial charges on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions.

While specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated from a typical computational study on a triazinane derivative.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| N-CH₃ | Value |

| Ring-CH₂ | Value |

| C=O | Value |

| Ring-C | Value |

| N-CH₃ | Value |

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch | Value |

| N-H stretch | Value |

| C-N stretch | Value |

| CH₃ rock | Value |

Table 3: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

In Vitro Biological Interaction Studies and Mechanistic Insights

Mechanisms of Action at the Molecular and Cellular Level

Derivatives of the 1,3,5-triazine (B166579) ring exhibit their biological effects through diverse and specific interactions with cellular components, including enzymes, receptors, and other essential macromolecules.

The 1,3,5-triazine framework serves as a template for the design of potent inhibitors for several key enzymes implicated in disease pathogenesis.

Dihydrofolate Reductase (DHFR): Certain tri-amino-substituted 1,3,5-triazine derivatives have been identified as potent inhibitors of human dihydrofolate reductase (hDHFR), a crucial enzyme in nucleotide synthesis and a validated target for anticancer drugs. japsonline.com Some of these compounds have demonstrated higher cytotoxic activity against non-small cell lung cancer (A549) cell lines than the classical DHFR inhibitor, methotrexate, with IC50 values as low as 28 nM. japsonline.com Molecular docking studies suggest these derivatives bind effectively within the active site of hDHFR. researchgate.net

Topoisomerases: Novel 4-amino-6-(phenylamino)-1,3,5-triazines have been discovered as inhibitors of human DNA topoisomerase IIα (htIIα), targeting its ATP binding site. nih.gov One derivative, 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one, was identified as a topoisomerase II inhibitor with an IC50 value of 57.6 µM. nih.gov A review of bioactive 1,3,5-triazines also highlights their potential to inhibit DNA topoisomerase in breast cancer cells. monash.edu

Tyrosine Kinases: The 1,3,5-triazine scaffold has been successfully utilized to develop inhibitors of various tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR): Several studies have reported 1,3,5-triazine derivatives as potent EGFR inhibitors. nih.govmdpi.com Hybrid molecules combining 1,3,5-triazine with pyrazole (B372694) or quinazoline (B50416) have shown significant inhibitory activity against EGFR-tyrosine kinase, with IC50 values as low as 36.8 nM and 229.4 nM for different series. nih.gov These compounds have shown efficacy against both wild-type and mutant forms of EGFR. nih.gov

RET Tyrosine Kinase: Quinazoline-based 1,3,5-triazine derivatives have been designed to impede the phosphorylated RET tyrosine kinase pathway, a target in certain cancers. nih.govresearchgate.net

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is a critical regulator of cell growth and survival, and its alteration is common in cancer. Many 1,3,5-triazine derivatives have been identified as PI3K inhibitors. One compound demonstrated good inhibitory activity against PI3Kγ with an IC50 of 6.90 µM. Another derivative was found to be a potent dual inhibitor of PI3K and mTOR, showing significant activity against the PI3Kα isoform. nih.gov

Cyclin-Dependent Kinases (CDK): A series of compounds featuring pyrazole, 1,3,5-triazine, and indole (B1671886) motifs were developed as dual inhibitors of EGFR and CDK-2. One of the most active compounds against the A549 lung cancer cell line exhibited an IC50 value of 2.32 µM. frontiersin.org The development of 1,3,5-triazine derivatives as CDK inhibitors is also noted as a strategy against breast cancer. monash.edu

Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1): In the context of Alzheimer's disease, 1,3,5-triazine derivatives have been evaluated as inhibitors of both AChE and BACE-1. A series of nitrogen mustard analogs containing a 1,3,5-triazine ring showed potent inhibition, with IC50 values for AChE as low as 0.051 µM and for BACE-1 as 9.00 µM. nih.govresearchgate.net However, another study investigating a different set of trisubstituted 1,3,5-triazines found them to have insignificant activity against BACE-1. mdpi.comsciforum.netresearchgate.net

The inhibitory activities of selected 1,3,5-triazine derivatives are summarized in the table below.

| Enzyme Target | Compound Series/Description | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| hDHFR | Tri-amino-substituted 1,3,5-triazine | 28 nM | japsonline.com |

| Topoisomerase II | 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | 57.6 µM | nih.gov |

| EGFR-Tyrosine Kinase | 1,3,5-triazine-based pyrazole derivative | 229.4 nM | |

| PI3Kγ | Substituted 1,3,5-triazine | 6.90 µM | |

| CDK-2 | Pyrazolyl-s-triazine with indole motif | 2.32 µM (against A549 cells) | frontiersin.org |

| AChE | 1,3,5-triazine nitrogen mustard analog | 0.051 µM | nih.govresearchgate.net |

| BACE-1 | 1,3,5-triazine nitrogen mustard analog | 9.00 µM | nih.govresearchgate.net |

Derivatives of 1,3,5-triazine have been designed to interact with high affinity and selectivity with various G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission.

Serotonin (B10506) Receptors:

5-HT7 Receptor: Novel 1,3,5-triazine derivatives have shown high affinity for the 5-HT7 receptor, a target for psychiatric disorders. mdpi.com Specific ligands, such as N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine, exhibit inhibition constants (Ki) as low as 8 nM. mdpi.com

5-HT6 Receptor: The 1,3,5-triazine-piperazine scaffold has been identified as a potent and selective ligand for the 5-HT6 receptor, a target for cognitive impairment. mdpi.comnih.gov A thymol (B1683141) derivative in this class showed a high affinity with a Ki of 11 nM. mdpi.com Another series of 1,3,5-triazine derivatives also demonstrated high affinity, with one compound showing a Ki of 13 nM for the 5-HT6 receptor. nih.gov

5-HT1A and 5-HT2A Receptors: Radioligand binding assays have been used to determine the affinity of triazine derivatives for other serotonin receptors, confirming their selectivity profiles. mdpi.comresearchgate.net

Dopamine (B1211576) D2 Receptor: The selectivity of these novel serotonin receptor ligands is often established by testing their binding affinity against other receptors, including the dopamine D2 receptor, for which they generally show lower affinity. mdpi.comresearchgate.net

The binding affinities of representative 1,3,5-triazine derivatives for various receptors are presented below.

| Receptor Target | Compound Series/Description | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 5-HT7 | N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine | 8 nM | mdpi.com |

| 5-HT7 | N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine | 18 nM | mdpi.com |

| 5-HT6 | Thymol derivative of 1,3,5-triazine-piperazine | 11 nM | mdpi.com |

| 5-HT6 | 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 13 nM | nih.gov |

A primary mechanism for the anticancer activity of 1,3,5-triazine derivatives is the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis.

Several studies have demonstrated that substituted 1,3,5-triazines can induce time- and dose-dependent cytotoxicity in various cancer cell lines, including human colon cancer (DLD-1, HT-29, HCT-116), breast cancer (MCF-7), and lung cancer (A549). mdpi.comnih.govnih.govmdpi.com For instance, a triazine derivative with an Ala-Ala-OMe substituent was found to be highly cytotoxic to DLD-1 and HT-29 cells, inducing apoptosis through the attenuation of intracellular signaling pathways. nih.govnih.gov Another derivative, compound 6h from a series of PI3K/mTOR inhibitors, was shown to induce apoptosis and reduce migration and invasion in HeLa cervical cancer cells. nih.gov This induction of apoptosis is often a result of inhibiting key survival pathways or enzymes, leading to cell cycle arrest and eventual cell death. nih.govresearchgate.net

The biological activities of 1,3,5-triazine derivatives are fundamentally governed by their interactions with macromolecules.

Hydrogen Bonding: Molecular docking studies consistently reveal that the nitrogen atoms of the triazine ring and its substituents are crucial for forming hydrogen bonds with amino acid residues in the active sites of target enzymes like DHFR and EGFR kinase. researchgate.net These interactions are critical for the affinity and inhibitory potency of the compounds.

DNA Binding: Some 1,3,5-triazine derivatives function as alkylating agents, cross-linking DNA strands and thereby inhibiting cancer cell replication and transcription. nih.gov Others have been shown to interact with DNA through non-covalent means, which contributes to their anticancer effects.

In Vitro Activity Assessment against Pathogens and Cancer Cell Lines

The versatile 1,3,5-triazine scaffold has been extensively explored for its potential against a broad spectrum of pathogenic microorganisms and various cancer cell lines.

Derivatives of 1,3,5-triazine have demonstrated significant in vitro activity against a range of bacteria and fungi. researchgate.net Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

Specifically, certain 1,3,5-triazine derivatives have shown promising activity against Staphylococcus aureus, including the P209 strain. eco-vector.com For example, a study of 1,3,5-triazine 4-aminobenzoic acid derivatives found several compounds with antimicrobial activity against S. aureus comparable to that of ampicillin (B1664943). nih.gov Another investigation confirmed the efficacy of newly synthesized 2-(methylthio)-1,3,5-triazine derivatives against S. aureus P209. eco-vector.com The activity is often dependent on the nature of the substituents on the triazine core, with factors like charge, bulk, and lipophilicity playing key roles. nih.gov Antifungal activity against species like Candida albicans has also been reported. researchgate.net

| Compound Series | Microorganism | Activity/Observation | Reference |

|---|---|---|---|

| 1,3,5-Triazine 4-aminobenzoic acid derivatives | Staphylococcus aureus | Activity comparable to ampicillin for several compounds. | nih.gov |

| 1,3,5-Triazine 4-aminobenzoic acid derivatives | Escherichia coli | Activity comparable to ampicillin for some compounds. | nih.gov |

| 2-(Methylthio)-1,3,5-triazine derivatives | Staphylococcus aureus P209 | Confirmed antimicrobial activity. | eco-vector.com |

| Di- and tri-substituted 1,3,5-triazines | Staphylococcus aureus, Candida albicans | Antimicrobial activity observed at 250 µg/disc. | researchgate.net |

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

Derivatives of the 1,3,5-triazine scaffold have been the subject of numerous studies to evaluate their potential as anticancer agents. These compounds have demonstrated a range of antiproliferative and cytotoxic activities against various human cancer cell lines, including HCT-116 (colon carcinoma), A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).